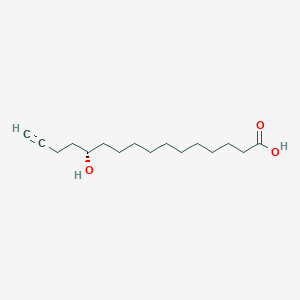![molecular formula C10H7N3O3S2 B13815304 Ammonium, [4-[(Z)-(3-amino-4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenyl]hydroxyoxo-](/img/structure/B13815304.png)
Ammonium, [4-[(Z)-(3-amino-4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenyl]hydroxyoxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-AMINO-5-[1-(4-NITRO-PHENYL)-METH-(Z)-YLIDENE]-2-THIOXO-THIAZOLIDIN-4-ONE is a heterocyclic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring substituted with an amino group, a nitrophenyl group, and a methylene group. The presence of these functional groups imparts significant chemical reactivity and biological activity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-AMINO-5-[1-(4-NITRO-PHENYL)-METH-(Z)-YLIDENE]-2-THIOXO-THIAZOLIDIN-4-ONE typically involves the condensation of 4-nitrobenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-AMINO-5-[1-(4-NITRO-PHENYL)-METH-(Z)-YLIDENE]-2-THIOXO-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thiazolidinone derivatives.
Applications De Recherche Scientifique
3-AMINO-5-[1-(4-NITRO-PHENYL)-METH-(Z)-YLIDENE]-2-THIOXO-THIAZOLIDIN-4-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The biological activity of 3-AMINO-5-[1-(4-NITRO-PHENYL)-METH-(Z)-YLIDENE]-2-THIOXO-THIAZOLIDIN-4-ONE is primarily attributed to its ability to interact with various molecular targets. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interfere with cellular signaling pathways, leading to altered cellular functions. The presence of the nitro group enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and DNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazoles: Compounds containing a thiazole ring, such as thiamine (Vitamin B1), exhibit similar biological activities.
Thiadiazoles: Compounds like 1,2,3-thiadiazole and 1,3,4-thiadiazole share structural similarities and biological properties.
Pyrazoles: Compounds with a pyrazole ring, such as 3,5-dimethylpyrazole, also exhibit comparable chemical reactivity.
Uniqueness
3-AMINO-5-[1-(4-NITRO-PHENYL)-METH-(Z)-YLIDENE]-2-THIOXO-THIAZOLIDIN-4-ONE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both an amino group and a nitro group allows for diverse chemical modifications, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C10H7N3O3S2 |
|---|---|
Poids moléculaire |
281.3 g/mol |
Nom IUPAC |
(5Z)-3-amino-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H7N3O3S2/c11-12-9(14)8(18-10(12)17)5-6-1-3-7(4-2-6)13(15)16/h1-5H,11H2/b8-5- |
Clé InChI |
CVCXAQTYHMLKTF-YVMONPNESA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)N)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


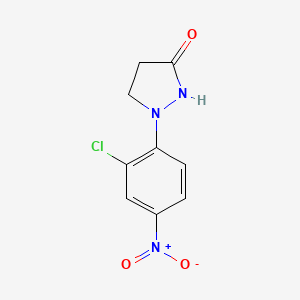

![5-[2-[2-(4-methoxyphenyl)propan-2-ylamino]-1-oxidanyl-ethyl]-8-oxidanyl-1H-quinolin-2-one](/img/structure/B13815232.png)
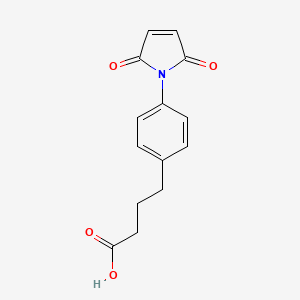
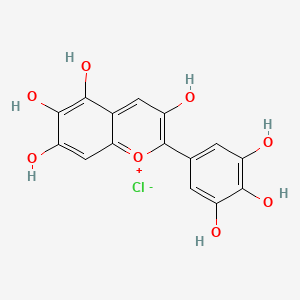
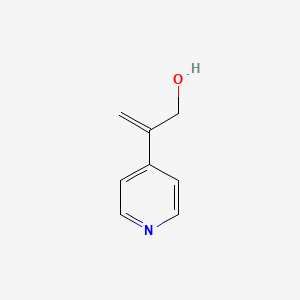
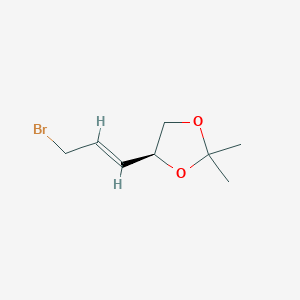
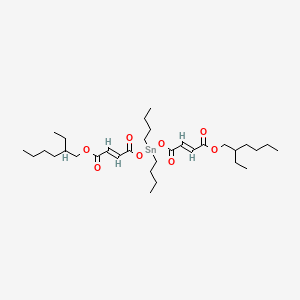



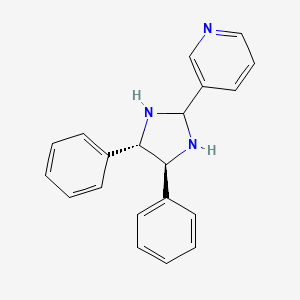
![(1S)-1-[(3aR,5R,6S,6aR)-6-heptoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B13815307.png)
